REACTION_CXSMILES
|
Br.[F:2][C:3]1[CH:4]=[CH:5][C:6]([O:24]C)=[C:7]([CH:23]=1)[CH2:8][C:9]1(O)[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]1.O>C(O)(=O)C>[F:2][C:3]1[CH:4]=[CH:5][C:6]2[O:24][C:9]3([CH2:10][CH2:11][NH:12][CH2:13][CH2:14]3)[CH2:8][C:7]=2[CH:23]=1
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Name
|
|
Quantity
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60 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
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FC=1C=CC(=C(CC2(CCN(CC2)C(=O)OC(C)(C)C)O)C1)OC
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 5 hours
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Duration
|
5 h
|
Type
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TEMPERATURE
|
Details
|
reflux
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Type
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EXTRACTION
|
Details
|
extracted with tert.-butyl methyl ether (2×500 mL)
|
Type
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ADDITION
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Details
|
The aqueous phase was adjusted to pH>10 by addition of 50 wt. % sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted with tert.-butyl methyl ether (2L+1L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic extracts were dried over anhydrous magnesium sulphate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual solid was crystallised from tetrahydrofuran/tert.-butyl methyl ether (4:1, 500 mL)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(CC3(CCNCC3)O2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |